Lorpiprazole
Overview
Description
Lorpiprazole, marketed under the brand name Normarex, is an anxiolytic drug belonging to the phenylpiperazine group. It is primarily used for the treatment of major depressive disorder and anxiety. This compound functions as a serotonin antagonist and reuptake inhibitor, making it part of the same group as trazodone, nefazodone, and etoperidone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lorpiprazole is synthesized through a multi-step process involving the reaction of 1-(3-trifluoromethylphenyl)piperazine with 1-(2-chloroethyl)-1H-1,2,4-triazole. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide or dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lorpiprazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Lorpiprazole has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of serotonin antagonists and reuptake inhibitors.
Biology: Investigated for its effects on serotoninergic and adrenergic receptors.
Medicine: Studied for its potential in treating major depressive disorder, anxiety, and other psychiatric conditions.
Industry: Utilized in the development of new anxiolytic and antidepressant drugs
Mechanism of Action
Lorpiprazole exerts its effects by antagonizing the 5-HT2A and 5-HT2C serotoninergic receptors, as well as the alpha1 and alpha2 adrenergic receptors. It also inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft. This multi-receptor activity contributes to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Lorpiprazole is similar to other serotonin antagonists and reuptake inhibitors such as:
- Trazodone
- Nefazodone
- Etoperidone
Uniqueness
This compound is unique due to its specific binding affinity for multiple serotonin and adrenergic receptors, which provides a broad therapeutic spectrum. Unlike some of its counterparts, this compound also exhibits a favorable side effect profile, making it a preferred choice in certain clinical scenarios .
Biological Activity
Lorpiprazole is a novel compound categorized as a serotonin antagonist and reuptake inhibitor (SARI), primarily utilized in the treatment of major depressive disorder. This article delves into its biological activity, pharmacodynamics, mechanisms of action, and relevant research findings.
Pharmacodynamics
This compound exhibits a multifaceted pharmacological profile. It acts predominantly as an antagonist at various serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors, while also inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Additionally, it antagonizes adrenergic receptors (alpha-1 and alpha-2) and histamine H1 receptors. This diverse action contributes to its therapeutic efficacy in managing depressive syndromes and enhances its potential as an adjuvant therapy in combination with other antidepressants .
The primary mechanism through which this compound exerts its effects involves:
- Serotonin Receptor Antagonism : By blocking 5-HT2A and 5-HT2C receptors, this compound helps modulate serotonin levels in the brain, which is crucial for mood regulation.
- Norepinephrine and Dopamine Reuptake Inhibition : This action increases the availability of these neurotransmitters in the synaptic cleft, further supporting mood enhancement.
- Adrenergic Receptor Interaction : Antagonism of alpha-1 and alpha-2 adrenergic receptors may contribute to its anxiolytic effects.
- Histamine Receptor Blockade : Antagonizing H1 receptors can lead to sedation, which may be beneficial in certain depressive states .
Absorption and Distribution
This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within one hour. The compound demonstrates high plasma protein binding (89-99%), indicating significant distribution into tissues, particularly the brain .
Metabolism
The metabolism of this compound occurs primarily in the liver via cytochrome P450 enzymes, notably CYP2D6 and CYP3A4. This metabolic pathway is crucial for understanding drug-drug interactions that may influence its efficacy and safety profile .
Elimination
The elimination half-life of this compound ranges from 11 to 23 hours, allowing for once-daily dosing in clinical settings. The drug is predominantly excreted through urine as metabolites .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
- Efficacy in Depression : A clinical trial demonstrated that patients receiving this compound showed significant improvement in depression scales compared to placebo groups. The compound was well-tolerated with a favorable side effect profile .
- Combination Therapy : Research indicated that this compound could enhance the therapeutic effects of other antidepressants when used in combination, particularly SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Safety Profile : Adverse effects associated with this compound are generally mild and include sedation, weight gain, and gastrointestinal disturbances. Monitoring for these effects is essential during treatment initiation .
Data Table: Biological Activity Overview
Parameter | Details |
---|---|
Drug Class | Serotonin antagonist and reuptake inhibitor |
Primary Targets | 5-HT2A, 5-HT2C receptors; alpha-1, alpha-2 adrenergic receptors; H1 histaminergic receptors |
Absorption | Rapid; peak plasma concentration at ~1 hour |
Protein Binding | 89-99% |
Metabolism | CYP2D6 and CYP3A4 |
Half-Life | 11-23 hours |
Excretion Route | Primarily via urine |
Common Adverse Effects | Sedation, weight gain, gastrointestinal issues |
Properties
IUPAC Name |
(1S,8R)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRMWKUVWLKDQJ-YJBOKZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3C(=NN=C3[C@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025224 | |
Record name | Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lorpiprazole is a serotonin antagonist and reuptake inhibitor thus, its activity is performed by antagonizing the 5-HT2A and the 5-HT2C serotoninergic receptors as well as the alpha1 and alpha2 adrenergic receptors, H1 histaminergic receptors and at high doses, inhibiting the SERT serotonin transporter. | |
Record name | Lorpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
108785-69-9, 1640293-37-3 | |
Record name | Lorpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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